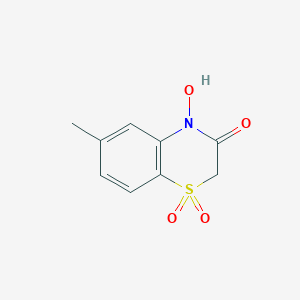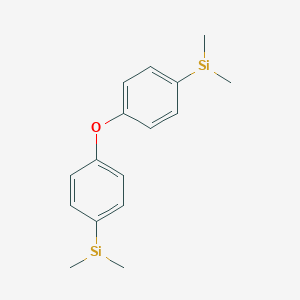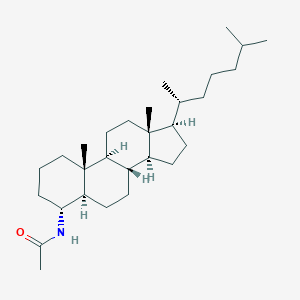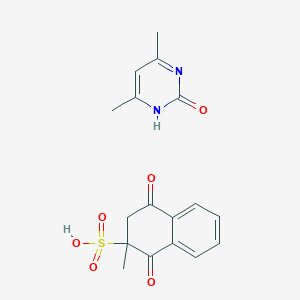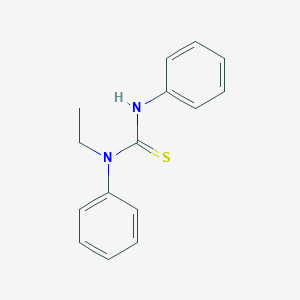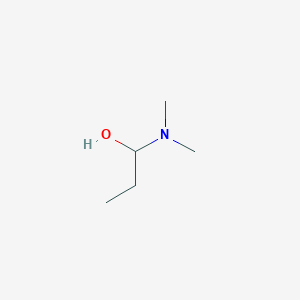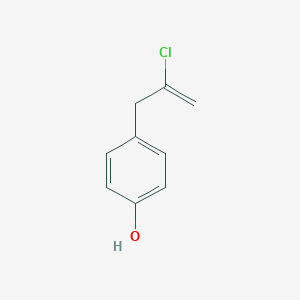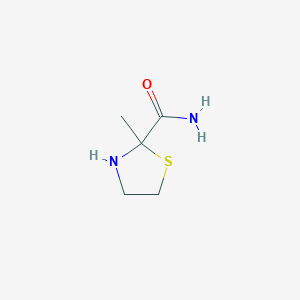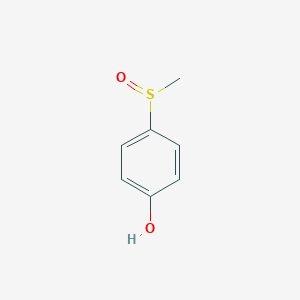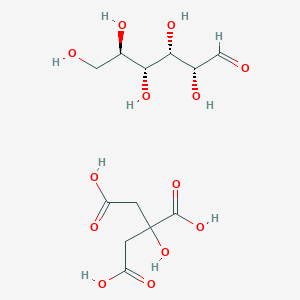
Acid citrate dextrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid citrate dextrose (ACD) is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is a sterile solution that prevents blood from clotting by chelating calcium ions necessary for coagulation. ACD is also used to preserve blood components such as red blood cells, platelets, and plasma for transfusions.
Wirkmechanismus
The mechanism of action of Acid citrate dextrose is based on its ability to chelate calcium ions necessary for coagulation. Calcium ions play a critical role in the coagulation cascade, and their removal prevents the formation of clots. Acid citrate dextrose works by binding to calcium ions, forming a complex that prevents their interaction with coagulation factors. This results in the inhibition of the coagulation cascade and the prevention of blood clotting.
Biochemische Und Physiologische Effekte
Acid citrate dextrose has several biochemical and physiological effects on blood components. It prevents the formation of clots, thereby ensuring that blood components remain viable for a longer period. Acid citrate dextrose also maintains the pH of blood components, preventing the breakdown of proteins and other cellular components. Acid citrate dextrose also helps to prevent the growth of bacteria and other microorganisms in blood components, ensuring their sterility.
Vorteile Und Einschränkungen Für Laborexperimente
Acid citrate dextrose has several advantages and limitations for lab experiments. Its main advantage is that it preserves blood components for a longer period, allowing for extended experimental time frames. Acid citrate dextrose also maintains the viability and sterility of blood components, ensuring that the results of experiments are accurate. However, Acid citrate dextrose has some limitations, such as its inability to prevent the breakdown of some cellular components over extended periods. Additionally, Acid citrate dextrose can interfere with some laboratory assays, leading to inaccurate results.
Zukünftige Richtungen
There are several future directions for the use of Acid citrate dextrose in scientific research. One area of research is the development of new anticoagulants that are more effective than Acid citrate dextrose. Another area of research is the optimization of the Acid citrate dextrose formulation to improve its performance in preserving blood components. Additionally, there is a need to investigate the potential interactions of Acid citrate dextrose with laboratory assays to improve their accuracy.
Conclusion
In conclusion, Acid citrate dextrose is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is composed of citrate, dextrose, and citric acid and works by chelating calcium ions necessary for coagulation. Acid citrate dextrose has several advantages and limitations for lab experiments and has several future directions for research. Its use in scientific research ensures that blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
Synthesemethoden
Acid citrate dextrose is a solution composed of three main components: citrate, dextrose, and citric acid. The synthesis of Acid citrate dextrose involves the mixing of these three components in a specific ratio. The citrate component is usually sodium citrate, which is dissolved in sterile water. The dextrose component is glucose, which is added to the citrate solution. Citric acid is then added to the solution to adjust the pH. The final solution is sterilized by filtration or autoclaving.
Wissenschaftliche Forschungsanwendungen
Acid citrate dextrose is widely used in scientific research, particularly in the field of hematology and blood transfusion. It is used as an anticoagulant in blood collection and preservation for laboratory experiments. Acid citrate dextrose is also used in the preparation of blood components such as red blood cells, platelets, and plasma for transfusions. The use of Acid citrate dextrose in scientific research ensures that the blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
Eigenschaften
CAS-Nummer |
13838-07-8 |
|---|---|
Produktname |
Acid citrate dextrose |
Molekularformel |
C12H20O13 |
Molekulargewicht |
372.28 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |
InChI-Schlüssel |
IJRKANNOPXMZSG-SSPAHAAFSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Andere CAS-Nummern |
13838-07-8 |
Synonyme |
ACD solution ACD-A solution acid citrate dextrose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



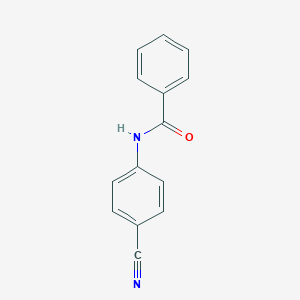
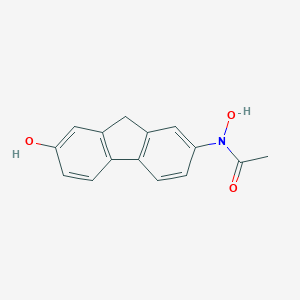
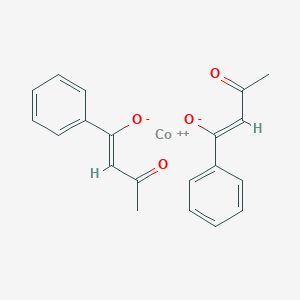
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
